molecular formula C25H32N4O3S B2813876 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 476440-55-8

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2813876
CAS No.: 476440-55-8
M. Wt: 468.62
InChI Key: FIVYYHCGZJUHJO-UHFFFAOYSA-N
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Description

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of adamantane, triazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps One common approach is to start with the preparation of the adamantane-1-carbonylamino intermediate, which is then reacted with a triazole derivative

    Preparation of Adamantane-1-carbonylamino Intermediate: This step involves the reaction of adamantane with a carbonylating agent, such as phosgene, to form adamantane-1-carbonyl chloride. This intermediate is then reacted with an amine to form the adamantane-1-carbonylamino compound.

    Formation of Triazole Derivative: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling Reaction: The adamantane-1-carbonylamino intermediate is coupled with the triazole derivative in the presence of a base, such as triethylamine, to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.

    Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic compounds and as a stabilizer in the production of nanoparticles.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.

    Phenyl Derivatives: Compounds like acetaminophen and ibuprofen, which are used as analgesics and anti-inflammatory agents.

Uniqueness

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its combination of adamantane, triazole, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S/c1-3-32-22(30)15-33-24-28-27-21(29(24)20-6-4-5-16(2)7-20)14-26-23(31)25-11-17-8-18(12-25)10-19(9-17)13-25/h4-7,17-19H,3,8-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVYYHCGZJUHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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